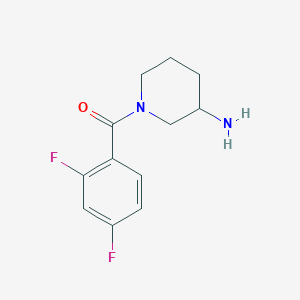
1-(2,4-Difluorobenzoyl)piperidin-3-amine
Overview
Description
“1-(2,4-Difluorobenzoyl)piperidin-3-amine” is a chemical compound with the molecular formula C12H14F2N2O and a molecular weight of 240.25 g/mol .
Synthesis Analysis
The synthesis of piperidinones, which are precursors to the piperidine ring, has been a subject of interest due to their unique biochemical properties . A recent study discusses an organophotocatalysed strategy for the synthesis of 2-piperidinones in one step . This method uses easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a benzoyl group with two fluorine atoms at the 2nd and 4th positions .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are key components in many pharmaceuticals and natural products . They are synthesized through various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 240.25 g/mol . More detailed properties were not found in the search results.Scientific Research Applications
Organic Synthesis and Catalysis
- C-N Bond Forming Reactions : The compound falls within the broader class of reactions involving aromatic, heterocyclic, and aliphatic amines, crucial for pharmaceutical and agrochemical syntheses. Recent developments in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions highlight the importance of such compounds in organic synthesis, where they can serve as substrates or intermediates in creating complex molecular architectures (Kantam et al., 2013).
Pharmaceutical Research
- Dopamine D2 Receptor Ligands : Compounds with structures involving cyclic amines and aromatic moieties, similar to 1-(2,4-Difluorobenzoyl)piperidin-3-amine, are critical in the development of therapeutic agents targeting neuropsychiatric disorders. A comprehensive review of dopamine D2 receptor ligands underlines the therapeutic potential of structurally related compounds in treating conditions such as schizophrenia and Parkinson's disease (Jůza et al., 2022).
Advanced Materials and Environmental Applications
- Amine-Functionalized Sorbents for PFAS Removal : The presence of amine functionalities in compounds suggests their utility in environmental applications, notably in the removal of persistent organic pollutants such as perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. A critical review on amine-containing sorbents for PFAS removal emphasizes the role of such functional groups in developing effective treatment solutions (Ateia et al., 2019).
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a variety of targets in the body. They are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on the specific compound and its target. For example, some piperidine derivatives have been found to inhibit certain enzymes or receptor activities, while others may act as agonists or antagonists at various receptor sites .
Biochemical Pathways
Piperidine derivatives can affect a wide range of biochemical pathways, again depending on the specific compound and its target. These could include pathways involved in cell growth and proliferation, inflammation, pain perception, and various disease processes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of piperidine derivatives can vary widely and would depend on the specific chemical structure of the compound. Factors such as solubility, stability, and molecular size can all influence these properties .
Result of Action
The molecular and cellular effects of piperidine derivatives can include changes in cell signaling, inhibition of cell growth or viral replication, reduction of inflammation or pain, and many others .
Action Environment
The action of piperidine derivatives can be influenced by various environmental factors, including pH, temperature, presence of other substances, and individual patient factors such as age, sex, health status, and genetic factors .
Future Directions
Piperidine derivatives, including “1-(2,4-Difluorobenzoyl)piperidin-3-amine”, continue to be a significant area of research due to their wide range of biological activities and their prevalence in pharmaceuticals . Future research will likely focus on developing more efficient synthesis methods and exploring new therapeutic applications .
Biochemical Analysis
Biochemical Properties
1-(2,4-Difluorobenzoyl)piperidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with protein kinase B (PKB or Akt), a crucial component of intracellular signaling pathways that regulate cell growth and survival . The interaction between this compound and PKB involves binding to the enzyme’s active site, leading to inhibition of its activity. This inhibition can affect downstream signaling pathways, ultimately influencing cellular processes such as proliferation and apoptosis.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the activity of PKB, which plays a key role in promoting cell proliferation and survival . By inhibiting PKB, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. Additionally, the compound’s impact on gene expression can lead to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of PKB, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as glycogen synthase kinase 3 beta (GSK3β) and forkhead box O (FOXO) transcription factors, which are involved in cell survival and proliferation. As a result, the inhibition of PKB by this compound can lead to reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of PKB activity, resulting in prolonged effects on cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit PKB activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. It is important to determine the optimal dosage that maximizes the therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion. The metabolic pathways of this compound can influence its pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, where it interacts with PKB and other signaling molecules. The subcellular localization of the compound can influence its ability to modulate cellular processes and exert its therapeutic effects.
properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(2,4-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-8-3-4-10(11(14)6-8)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWAJRLPBAWEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464336.png)
amine](/img/structure/B1464340.png)
![methyl({[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1464341.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B1464342.png)
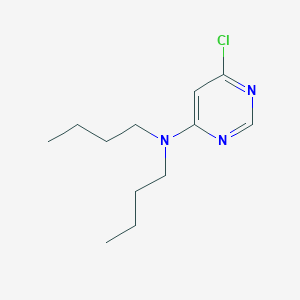
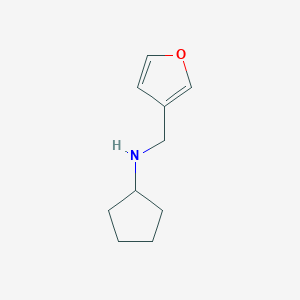
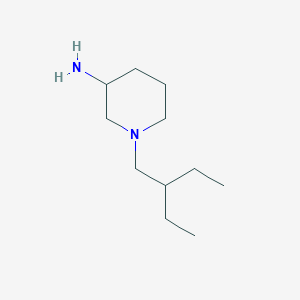
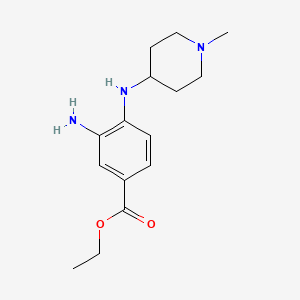
![1-[(4-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464351.png)
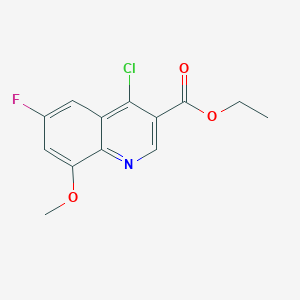


![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}acetamide](/img/structure/B1464357.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1464358.png)